methyl 2-[2-(2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
Description
(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of its ring(s). The compound’s structure includes a benzothiazole ring fused with a dioxin ring, which is further substituted with a nitrobenzoyl group and a methyl acetate group. This intricate structure endows the compound with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
methyl 2-[2-(2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7S/c1-27-17(23)10-21-13-8-14-15(29-7-6-28-14)9-16(13)30-19(21)20-18(24)11-4-2-3-5-12(11)22(25)26/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBKIBQYNGJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Dioxane Precursors
The foundational step involves forming the fused benzothiazole-dioxane system. As detailed in patent CN104557768A, hydroxyketone derivatives react with 2-aminothiophenol under catalytic conditions to generate benzothiazoles. Adapting this protocol:
Procedure
- Reactants :
- Conditions :
- Solvent: Ethanol/Water (3:1 v/v)
- Temperature: Reflux (80°C)
- Duration: 4–6 hours
- Outcome :
Mechanistic Insight
NH₄Cl activates the carbonyl group of the dioxane precursor, enabling nucleophilic attack by the thiolate anion. Subsequent cyclodehydration forms the benzothiazole ring.
Introduction of the 2-Nitrobenzoyl-Imino Group
Acylation with 2-Nitrobenzoyl Chloride
The amine group at position 3 undergoes acylation to install the imino-linked nitrobenzoyl moiety.
Procedure
- Reactants :
- Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → Room temperature (gradual warming)
- Duration: 12 hours
- Workup :
- Quench with ice-cold water
- Extract with DCM (3×)
- Dry over Na₂SO₄
- Outcome :
Critical Considerations
- Excess acyl chloride ensures complete conversion, mitigated by triethylamine’s HCl scavenging.
- Low temperature prevents nitro group reduction or hydrolysis.
Esterification with Methyl Chloroacetate
Nucleophilic Substitution at Position 3
The final step introduces the methyl acetate side chain via alkylation.
Procedure
- Reactants :
- Conditions :
- Solvent: Acetonitrile
- Temperature: 60°C
- Duration: 8 hours
- Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 1:4)
- Outcome :
Analytical Validation
- FT-IR : 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch)
- ¹H NMR (CDCl₃) : δ 8.45 (d, 1H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 4.60 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃)
Comparative Evaluation of Synthetic Routes
| Method Step | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Benzothiazole Formation | NH₄Cl/EtOH-H₂O | 85 | 98 | |
| Acylation | Et₃N/DCM | 75 | 95 | |
| Esterification | K₂CO₃/CH₃CN | 70 | 97 |
Optimization Insights
- NH₄Cl outperforms Brønsted acids in cyclocondensation due to milder conditions and reduced side reactions.
- Polar aprotic solvents (e.g., CH₃CN) enhance alkylation kinetics versus DMF or THF.
Challenges and Mitigation Strategies
Steric Hindrance in Acylation
The dioxane ring’s rigidity impedes reagent access to the amine group. Solutions include:
Chemical Reactions Analysis
(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions where the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Esterification: The methyl acetate group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets in biological systems. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also bind to enzymes and inhibit their activity, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate can be compared with other similar compounds such as:
Benzothiazoles: These compounds share the benzothiazole ring structure but lack the dioxin and nitrobenzoyl groups. They are known for their antimicrobial and anticancer properties.
Dioxins: These compounds contain the dioxin ring but lack the benzothiazole and nitrobenzoyl groups. They are known for their environmental persistence and toxicity.
Nitrobenzoyl derivatives: These compounds contain the nitrobenzoyl group but lack the benzothiazole and dioxin rings. They are used in the synthesis of various pharmaceuticals and agrochemicals.
Biological Activity
Methyl 2-[2-(2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a complex organic compound characterized by a unique structure that combines a benzothiazole ring with a dioxin moiety and a nitrobenzoyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 463.4 g/mol. The structure is notable for its heterocyclic nature, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄N₃O₇S |
| Molecular Weight | 463.4 g/mol |
| CAS Number | 895442-65-6 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of the Dioxin Ring : Cyclization involving a diol and an electrophile.
- Substitution with Nitrobenzoyl Group : Nucleophilic substitution using 2-nitrobenzoyl chloride.
- Esterification : Final esterification with methyl acetate under acidic or basic conditions.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antibacterial Activity : The nitro group in the structure can be reduced in bacterial cells to form reactive intermediates that damage cellular components. Studies have shown that related compounds possess significant antibacterial properties against various strains.
Antifungal and Antiprotozoal Effects : Similar derivatives have demonstrated antifungal and antiprotozoal activity in vitro, suggesting potential therapeutic applications in treating infections caused by fungi and protozoa .
Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in bacterial metabolism, leading to inhibition and subsequent cell death .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for both organisms, indicating potent antibacterial activity.
Case Study 2: Antifungal Activity
In another investigation, derivatives of benzothiazole were tested against Candida albicans. The results indicated that compounds with similar structural motifs showed significant antifungal activity with IC50 values ranging from 5 to 15 µg/mL.
The precise mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : Interaction with bacterial enzymes leading to metabolic disruption.
- Formation of Reactive Oxygen Species (ROS) : Nitro groups can generate ROS upon reduction within microbial cells, contributing to oxidative stress and cell death.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing methyl 2-[2-(2-nitrobenzoyl)imino...acetate with high purity?
The multi-step synthesis involves:
- Intermediate formation : Starting with precursors like benzothiazole derivatives and nitrobenzoyl groups.
- Reaction optimization : Solvent selection (e.g., DMF for solubility) and catalyst use (e.g., Pd/C for coupling reactions) are critical.
- Purification : Column chromatography or recrystallization to isolate the final product.
Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms structural integrity. For example, highlights melting point consistency (e.g., 139.5–140°C for related compounds) and elemental analysis to validate purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?
- Primary methods : ¹H NMR (proton environment analysis), ¹³C NMR (carbon skeleton confirmation), and IR (functional group identification).
- Handling contradictions : If spectral peaks deviate from expected values (e.g., unexpected splitting in NMR), cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography . emphasizes comparative elemental analysis (C, H, N) to resolve discrepancies .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Stability factors : Avoid extreme pH, UV light, and temperatures >40°C.
- Storage recommendations : Use inert atmospheres (argon) and desiccants at -20°C. notes similar benzothiazole derivatives degrade under acidic/basic conditions, necessitating pH-neutral buffers during biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitrobenzoyl and dioxino-benzothiazole moieties in this compound?
- Nitrobenzoyl group : Acts as an electron-withdrawing group, enhancing electrophilic substitution at the benzothiazole core.
- Dioxino-benzothiazole : The fused ring system stabilizes transition states in nucleophilic reactions. and suggest sulfamoyl and dioxane groups participate in hydrogen bonding, influencing reaction pathways (e.g., oxidation to sulfones) .
Q. How can molecular docking studies be designed to predict this compound’s interaction with biological targets?
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol :
- Prepare the target protein (e.g., enzyme active site from PDB).
- Optimize ligand geometry (compound structure) using DFT calculations .
- Analyze binding poses and compare with analogs (e.g., ’s 9c compound showed higher affinity due to bromine substitution) .
Q. What substituent effects influence the compound’s biological activity, and how can they be systematically tested?
- Key substituents : Nitro (electron-withdrawing) vs. methoxy (electron-donating) groups alter electronic density and binding affinity.
- Testing framework : Synthesize analogs (e.g., replacing nitro with fluoro or methyl groups) and assay against targets (e.g., kinases or proteases). and demonstrate that bromophenyl (9c) and fluorophenyl (9b) substituents modulate melting points and activity .
Q. How can conflicting spectral or bioactivity data be reconciled in structure-activity relationship (SAR) studies?
- Strategies :
- Dose-response assays : Confirm bioactivity trends across multiple concentrations.
- Computational modeling : Use QSAR to correlate structural features (e.g., logP, polar surface area) with activity.
- Cross-validation : Repeat synthesis and characterization to rule out batch variability. highlights inconsistencies in sulfonamide derivatives’ efficacy, resolved via crystallography .
Q. What theoretical frameworks guide the design of experiments for this compound’s application in neurodegenerative research?
- Conceptual basis : Link to cholinergic hypothesis (for Alzheimer’s) or oxidative stress models .
- Methodology :
- In vitro : Measure acetylcholinesterase inhibition (Ellman’s assay).
- In vivo : Use transgenic animal models to assess cognitive improvement. and emphasize benzothiazole derivatives’ neuroprotective potential via sulfamoyl interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
